4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl group linked to a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group through a nucleophilic substitution reaction. The piperidinyl group can be attached via a coupling reaction with the pyridinyl moiety using reagents such as palladium catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl moiety can be reduced to a piperidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole
- 2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole
Uniqueness
4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methoxy-2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-18-7-3-15(13)23-12-14-5-9-21(10-6-14)17-19-8-4-16(20-17)22-2/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
InChI Key |
ILSYOZWEGVCPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
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